Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate
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Overview
Description
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate is a chemical compound with the molecular formula C16H15F3N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate typically involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can be compared with other pyrimidine derivatives, such as:
4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 3-{[4-phenyl-6-(methyl)pyrimidin-2-yl]thio}propanoate: Lacks the trifluoromethyl group, reducing its biological activity.
Ethyl 3-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]thio}propanoate: Contains a chloromethyl group instead of trifluoromethyl, altering its reactivity and biological properties.
This compound stands out due to its trifluoromethyl group, which enhances its stability and biological activity compared to similar compounds.
Biological Activity
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate (CAS: 505064-91-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15F3N2O2S with a molar mass of 356.36 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit promising anticancer activities. This compound has been evaluated for its ability to inhibit various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its effects by targeting specific kinases involved in cancer cell proliferation and survival. For instance, it may inhibit the activity of tyrosine kinases, which are often overexpressed in tumors.
- Case Studies : A study published in Molecules demonstrated that derivatives with similar structures showed enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl group may play a critical role in enhancing biological activity.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties.
- In Vitro Studies : Research has shown that compounds with similar thioether functionalities exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the pyrimidine moiety enhances the interaction with bacterial enzymes, leading to increased efficacy .
Data Table: Biological Activities of this compound
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 15 | |
Antibacterial | Staphylococcus aureus | 10 | |
Antibacterial | Bacillus subtilis | 12 |
Pharmacological Studies
Pharmacological studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to the pyrimidine core or substituents on the phenyl ring can significantly alter its biological activity.
Properties
IUPAC Name |
ethyl 3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-23-14(22)8-9-24-15-20-12(11-6-4-3-5-7-11)10-13(21-15)16(17,18)19/h3-7,10H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBBKAETVDHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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